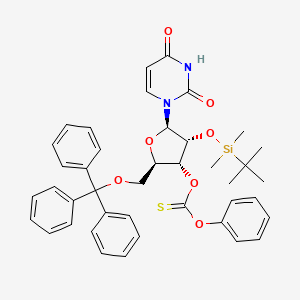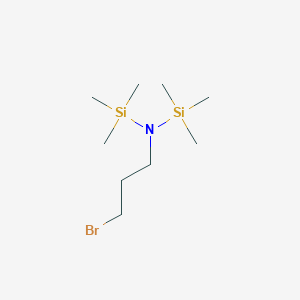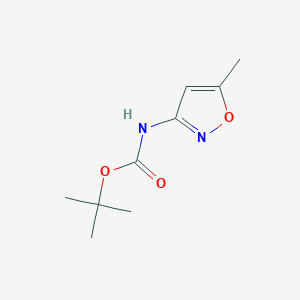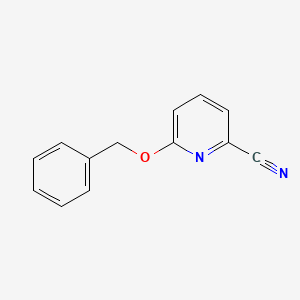![molecular formula C17H33BrO2 B1278910 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran CAS No. 88517-92-4](/img/structure/B1278910.png)
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran
描述
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran is a chemical compound belonging to the class of pyran derivatives. It is characterized by the presence of a bromododecyl group attached to the oxygen atom of the tetrahydropyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 12-bromododecanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage between the pyran ring and the bromododecyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromododecyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding dodecyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of dodecyloxy derivatives.
Oxidation Reactions: Formation of dodecanoic acid derivatives.
Reduction Reactions: Formation of dodecyl derivatives.
科学研究应用
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran involves its interaction with various molecular targets and pathways. The bromododecyl group can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2H-Pyran, 2-[(11-bromoundecyl)oxy]tetrahydro-: Similar structure but with an 11-bromoundecyl group instead of a 12-bromododecyl group.
2H-Pyran, 2-[(10-bromodecyl)oxy]tetrahydro-: Similar structure but with a 10-bromodecyl group.
Uniqueness
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran is unique due to its specific bromododecyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized molecules and materials.
属性
IUPAC Name |
2-(12-bromododecoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEYUDGHMCVOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454461 | |
| Record name | 2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88517-92-4 | |
| Record name | 2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)







dimethyl-](/img/structure/B1278846.png)



